![molecular formula C19H18N2O3S B2562590 4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine CAS No. 872206-00-3](/img/structure/B2562590.png)

4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

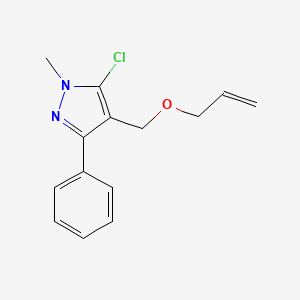

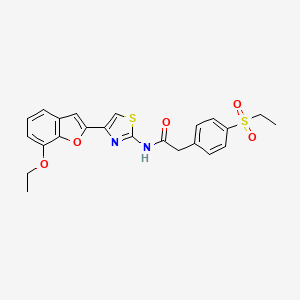

“4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine” is a chemical compound that belongs to the class of quinolines . Quinolines are aromatic compounds that have a two-ring structure, which includes a benzene ring fused to a pyridine ring . They are known for their roles in natural and synthetic chemistry and their biological and pharmacological activities . More than 13,000 derivatives of quinoline-2,4-diones have been reported, with over 100 naturally occurring molecules displaying this motif .

Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area of chemistry . A common method for synthesizing quinoline derivatives involves a three-step procedure from 4,7-dichloroquinoline using a N-oxidation reaction/C2-amide formation reaction/C4 SNAr reaction sequence .Molecular Structure Analysis

The structure of quinoline derivatives, such as “this compound”, is unique due to the presence of different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions . These include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Applications De Recherche Scientifique

Pharmaceutical Development and Disease Treatment

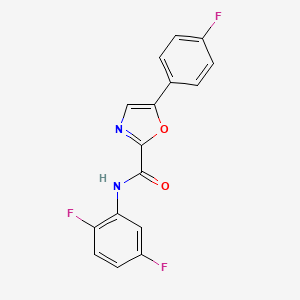

Recent studies have highlighted the potential of compounds structurally related to 4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine in the development of new pharmaceutical agents. For instance, phosphatidylinositol 3-kinase (PI3K) inhibitors, with structural similarities to this compound, have been investigated for the treatment of idiopathic pulmonary fibrosis and cough, showcasing the compound's relevance in respiratory disease research (Norman, 2014). Moreover, novel derivatives have been evaluated for their anticancer properties, indicating a broad spectrum of potential therapeutic applications (Shao et al., 2014).

Chemical Synthesis and Methodologies

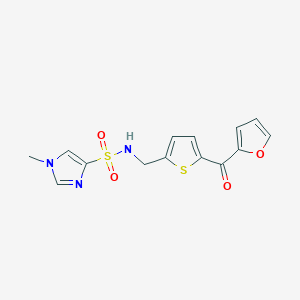

The compound and its derivatives have been central to advancements in chemical synthesis techniques. A green approach for the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines has been explored, highlighting the environmental benefits of such methodologies (Nematollahi & Esmaili, 2010). This innovative approach underscores the significance of this compound in promoting sustainable chemical synthesis practices.

Antiviral and Antimicrobial Research

The compound's derivatives have been identified as promising leads in antiviral and antimicrobial research. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives, related to the core structure, were synthesized and shown to possess significant antiviral activities against a range of respiratory and biodefense viruses (Selvam et al., 2007). These findings open up new avenues for the development of antiviral agents, particularly in the context of emerging infectious diseases.

Corrosion Inhibition

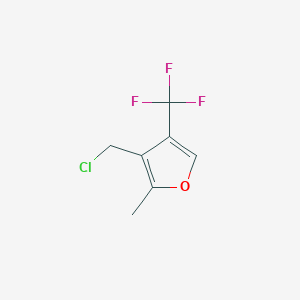

Interestingly, quinoline derivatives have also found application in the field of corrosion inhibition. Studies have demonstrated that certain quinoline compounds offer excellent corrosion inhibition performance for mild steel in acidic media, suggesting potential industrial applications in protecting metals from corrosion (Jiang et al., 2018). This underscores the versatility of this compound derivatives, extending their utility beyond biomedical applications to include materials science and engineering.

Propriétés

IUPAC Name |

4-[3-(benzenesulfonyl)quinolin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-25(23,15-6-2-1-3-7-15)18-14-20-17-9-5-4-8-16(17)19(18)21-10-12-24-13-11-21/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUFSMQAFZCWMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate](/img/structure/B2562507.png)

![2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2562510.png)

![4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2562514.png)

![5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2562520.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2562523.png)

![ethyl 2-(8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2562528.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2562529.png)